molecular formula C11H10Cl2N2O B12654689 6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride CAS No. 31011-27-5

6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride

Cat. No.: B12654689
CAS No.: 31011-27-5
M. Wt: 257.11 g/mol
InChI Key: BFWXEHXOTGNYCW-UHFFFAOYSA-N
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Description

6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride is a chemical compound with the molecular formula C11H9ClN2O·HCl It is a derivative of pyridine, substituted with a chlorophenoxy group at the 6-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 3-aminopyridine.

    Formation of 4-Chlorophenoxy Intermediate: 4-chlorophenol is reacted with a suitable base (e.g., sodium hydroxide) to form the 4-chlorophenoxide ion, which is then reacted with 3-aminopyridine to form the 6-(4-chlorophenoxy)pyridin-3-amine intermediate.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 6-(4-chlorophenoxy)pyridin-3-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an amine or amide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include amines or amides.

    Coupling: Products include biaryl derivatives.

Scientific Research Applications

6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a probe in studying various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group enhances its binding affinity, while the amine group facilitates interactions with biological macromolecules. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Bromophenoxy)pyridin-3-amine: Similar structure but with a bromine atom instead of chlorine.

    6-(4-Methylphenoxy)pyridin-3-amine: Similar structure but with a methyl group instead of chlorine.

    6-(4-Fluorophenoxy)pyridin-3-amine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts specific electronic and steric properties. These properties influence its reactivity and binding affinity, making it distinct from other similar compounds.

Properties

CAS No.

31011-27-5

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

6-(4-chlorophenoxy)pyridin-3-amine;hydrochloride

InChI

InChI=1S/C11H9ClN2O.ClH/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11;/h1-7H,13H2;1H

InChI Key

BFWXEHXOTGNYCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)N)Cl.Cl

Origin of Product

United States

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